molecular formula C10H15Br B13502344 2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers

2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers

Cat. No.: B13502344
M. Wt: 215.13 g/mol
InChI Key: GCJFYZWWLSXKLN-UHFFFAOYSA-N
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Description

2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane, Mixture of diastereomers, is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

The synthesis of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane involves several steps. One common method includes the bromination of a suitable precursor under controlled conditions. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at a specific temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane undergoes various chemical reactions, including:

Scientific Research Applications

2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

7-(bromomethyl)dispiro[3.0.35.14]nonane

InChI

InChI=1S/C10H15Br/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h8H,1-7H2

InChI Key

GCJFYZWWLSXKLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC23CC(C3)CBr

Origin of Product

United States

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